Phosphonic acid, (2,2-dichloro-1-hydroxyvinyl)-, dimethyl ester, acetate
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Overview
Description
Phosphonic acid, (2,2-dichloro-1-hydroxyvinyl)-, dimethyl ester, acetate is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and stability. The compound’s molecular formula is C18H36Cl2O7P2, and it is often utilized in synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonic acid, (2,2-dichloro-1-hydroxyvinyl)-, dimethyl ester, acetate involves several steps. One common method includes the reaction of phosphonic acid derivatives with dichloroacetylene under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors enhances the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (2,2-dichloro-1-hydroxyvinyl)-, dimethyl ester, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, which can be further utilized in different applications .
Scientific Research Applications
Phosphonic acid, (2,2-dichloro-1-hydroxyvinyl)-, dimethyl ester, acetate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Phosphonic acid, (2,2-dichloro-1-hydroxyvinyl)-, dimethyl ester, acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired chemical transformations. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (2,2-dichloro-1-hydroxyvinyl)-, dibutyl ester
- Phosphonic acid, (2,2-dichloro-1-hydroxyvinyl)-, diethyl ester
Uniqueness
Phosphonic acid, (2,2-dichloro-1-hydroxyvinyl)-, dimethyl ester, acetate is unique due to its specific ester group, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it particularly valuable in certain synthetic and industrial applications .
Properties
CAS No. |
3566-76-5 |
---|---|
Molecular Formula |
C6H9Cl2O5P |
Molecular Weight |
263.01 g/mol |
IUPAC Name |
(2,2-dichloro-1-dimethoxyphosphorylethenyl) acetate |
InChI |
InChI=1S/C6H9Cl2O5P/c1-4(9)13-6(5(7)8)14(10,11-2)12-3/h1-3H3 |
InChI Key |
MBRBXYPIKYUZFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=C(Cl)Cl)P(=O)(OC)OC |
Origin of Product |
United States |
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